2-(4-fluorophenoxy)-N-(2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide
Description
2-(4-fluorophenoxy)-N-(2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide is a triazolopyridazine derivative characterized by a fused triazole-pyridazine core, a 3-methoxyphenyl substituent at the triazole C3 position, and an acetamide side chain linked via an ethoxyethyl spacer to a 4-fluorophenoxy group.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O4/c1-30-18-4-2-3-15(13-18)22-26-25-19-9-10-21(27-28(19)22)31-12-11-24-20(29)14-32-17-7-5-16(23)6-8-17/h2-10,13H,11-12,14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFLDATUXACMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Halogen Substitutions: Fluorine in the phenoxy group (target compound) increases electronegativity and bioavailability compared to methoxy or ethoxy analogs .
- Linker Modifications : Oxygen-based linkers (target) may confer faster metabolic clearance than sulfur-based variants, which exhibit prolonged half-lives .
- Positional Isomerism : Substituents at C3 vs. C6 on the triazolopyridazine core (e.g., ) significantly alter target selectivity and potency .
Enzyme Inhibition
- The methoxyphenyl analog () inhibits p38 MAPK with an IC50 of 12 nM, attributed to hydrogen bonding with the kinase’s ATP-binding pocket . The target compound’s 3-methoxyphenyl group may similarly engage hydrophobic pockets, but fluorine’s inductive effects could enhance binding affinity.
- Thioacetamide derivatives (e.g., ) show anti-inflammatory activity (COX-2 IC50 = 45 nM) due to sulfur’s nucleophilic reactivity, whereas oxygen-linked analogs like the target compound may prioritize kinase targets .
Antimicrobial and Antiparasitic Effects
- Fluorophenyl-substituted triazolopyridazines () exhibit antimalarial activity (Plasmodium IC50 = 0.8 µM), suggesting the target compound’s fluorophenoxy group could synergize with similar mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
